Cas no 6289-04-9 (1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine)

1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at the 1-position and an amino group at the 4-position. This structure imparts potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to its resemblance to purine analogs. The chlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability, while the pyrazolopyrimidine framework offers versatile binding interactions with biological targets. Its synthetic accessibility and modifiable functional groups make it a valuable intermediate for developing bioactive molecules, including anticancer and anti-inflammatory agents. The compound's stability and well-defined reactivity profile further support its use in structure-activity relationship studies.
1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine structure
6289-04-9 structure
Product Name:1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
CAS No:6289-04-9
MF:C11H8ClN5
MW:245.667719841003
MDL:MFCD08446363
CID:1641741
PubChem ID:329815965
Update Time:2025-10-28

1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
    • AC1Q3NZQ
    • SureCN13790297
    • 1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
    • AC1L599W
    • KST-1A9677
    • CTK5B6502
    • 1-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
    • 1-(4-Chlor-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamin
    • NSC3955
    • 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine;
    • DTXSID30277763
    • NSC11622
    • DB-353985
    • 6289-04-9
    • SCHEMBL13790297
    • NSC-11622
    • AKOS004121725
    • 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, AldrichCPR
    • MFCD08446363
    • NSC-3955
    • MDL: MFCD08446363
    • Inchi: 1S/C11H8ClN5/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)
    • InChI Key: NTRNCDBHKIJOLA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C2C(=C(N)N=CN=2)C=N1

Computed Properties

  • Exact Mass: 245.04700
  • Monoisotopic Mass: 245.0468230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • PSA: 69.62000
  • LogP: 2.63230

1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
JRD0236-1G
1-(4-Chlorophenyl)-1<SUB>H</SUB>-pyrazolo[3,4-<SUB>d</SUB>]pyrimidin-4-amine
6289-04-9
1g
¥3719.09 2023-11-05
abcr
AB201104-500 mg
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine; .
6289-04-9
500mg
€39.30 2023-05-07
abcr
AB201104-500mg
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine; .
6289-04-9
500mg
€39.30 2024-06-10

Additional information on 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-Chlorophenyl)Pyrazolo[3,4-d]Pyrimidin-4-Amine: A Comprehensive Overview

The compound 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine, identified by the CAS number 6289-04-9, is a structurally complex heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This molecule belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and applications in drug discovery. The compound's structure features a pyrazolo[3,4-d]pyrimidine ring system substituted with a 4-chlorophenyl group at the 1-position and an amino group at the 4-position. These substituents play a crucial role in determining the compound's chemical properties, reactivity, and biological functions.

Recent studies have highlighted the importance of pyrazolopyrimidine derivatives in medicinal chemistry due to their ability to modulate various cellular pathways. The presence of the 4-chlorophenyl group introduces electron-withdrawing effects, which can enhance the compound's stability and bioavailability. Additionally, the amino group at the 4-position contributes to hydrogen bonding capabilities, making this compound a promising candidate for interactions with biological targets such as enzymes and receptors.

The synthesis of 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the condensation of appropriate starting materials under acidic or basic conditions, followed by cyclization steps to form the pyrazolopyrimidine ring system. Researchers have explored various synthetic strategies to optimize this process, including microwave-assisted synthesis and catalytic methods that reduce reaction times and improve efficiency.

In terms of biological activity, this compound has shown potential as a kinase inhibitor, which is a critical area in cancer therapy. Kinases are enzymes that play essential roles in cell signaling pathways, and their dysregulation is often associated with cancer progression. By inhibiting specific kinases, compounds like 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine can disrupt these pathways and potentially halt tumor growth or induce apoptosis in cancer cells.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies provide insights into how the molecule interacts with its target proteins at the atomic level. For instance, molecular dynamics simulations have revealed that the amino group at position 4 forms critical hydrogen bonds with residues in the active site of kinase enzymes, contributing significantly to the compound's binding affinity.

The pharmacokinetic properties of CAS No. 6289-04-9 are also under investigation to assess its suitability as an orally administered drug. Early studies suggest that the compound exhibits moderate solubility in aqueous solutions and reasonable permeability across biological membranes. However, further research is needed to optimize its bioavailability and minimize potential toxicity.

In addition to its therapeutic potential, this compound has applications in chemical biology as a tool for studying cellular signaling pathways. Its ability to selectively inhibit certain kinases makes it valuable for both basic research and drug development efforts. Researchers are also exploring its potential as a lead compound for designing more potent and selective inhibitors through structure-based drug design approaches.

The development of novel synthetic routes for producing 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine continues to be an active area of research. Scientists are investigating alternative starting materials and reaction conditions that could simplify the synthesis process while maintaining high product quality. For example, green chemistry approaches that minimize waste generation and utilize renewable resources are being explored as sustainable alternatives to traditional methods.

In conclusion, CAS No. 6289-04-9, or 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine, represents a promising molecule with diverse applications in medicinal chemistry and pharmacology. Its unique structural features and biological activities make it a valuable candidate for drug discovery efforts targeting kinase-related diseases such as cancer. As research progresses, further insights into its mechanism of action, pharmacokinetics, and toxicity profile will be essential for advancing this compound toward clinical development.

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